2-Chloro-6,7-dimethoxyquinoline
Overview
Description
2-Chloro-6,7-dimethoxyquinoline is a chemical compound with the molecular weight of 223.66 . It is used in the field of chemistry for various purposes .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6,7-dimethoxyquinoline consists of a quinoline core with two methoxy groups attached at the 6 and 7 positions and a chlorine atom attached at the 2 position .Scientific Research Applications
Application in Epigenetic Regulation
- Summary of the Application : 2-Chloro-6,7-dimethoxyquinoline is used in the development of inhibitors for G9a, a histone lysine methyltransferase (HKMT). HKMTs are involved in epigenetic regulation via the installation of histone methylation marks .
- Methods of Application or Experimental Procedures : The compound is used in the synthesis of 2,4-diamino-6,7-dimethoxyquinoline derivatives, which are potent, substrate competitive inhibitors of G9a . The exact experimental procedures and technical details are not specified in the available resources.
- Results or Outcomes : The use of 2-Chloro-6,7-dimethoxyquinoline in the synthesis of these derivatives has led to an improved understanding of the key pharmacophoric features of BIX-01294 (a known G9a inhibitor) and the identification of a new core quinoline inhibitory scaffold. This new scaffold retains excellent potency and high selectivity .
Application in Antineoplastic Drug Synthesis
- Summary of the Application : 2-Chloro-6,7-dimethoxyquinoline is used as an intermediate in the synthesis of antineoplastic drugs such as cabozantinib and tivozanib .
- Methods of Application or Experimental Procedures : The compound is used in a multi-step synthesis process that involves nitrification, condensation, reduction cyclization, and chlorination . The exact experimental procedures and technical details are not specified in the available resources.
- Results or Outcomes : The use of 2-Chloro-6,7-dimethoxyquinoline in the synthesis of these antineoplastic drugs has led to the development of effective treatments for certain types of cancer .
Application in Organic Synthesis
- Summary of the Application : 2-Chloro-6,7-dimethoxyquinoline is used as an intermediate in the synthesis of 4-chloro-6,7-dimethoxyquinoline . This compound is a key intermediate for preparing antitumor drugs .
- Methods of Application or Experimental Procedures : The synthesis route involves several steps including nitrification, condensation, reduction cyclization, and chlorination . The exact experimental procedures and technical details are not specified in the available resources.
- Results or Outcomes : The synthesis route has the advantages of accessible raw materials, mild reaction conditions, simple and convenient after-treatment, and high yield . It is suitable for scale-up preparation .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-6,7-dimethoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-14-9-5-7-3-4-11(12)13-8(7)6-10(9)15-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSZVZXINMWJKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CC(=N2)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6,7-dimethoxyquinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.